molecular formula C11H14BrNO3 B14024142 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14024142
M. Wt: 288.14 g/mol
InChI Key: NEIFZOBSPMIQKO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a brominated aromatic propanamide derivative characterized by a 2-bromophenyl group, a hydroxyl substituent at the third carbon of the propanamide backbone, and N-methoxy-N-methyl substitution on the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(2-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3

InChI Key

NEIFZOBSPMIQKO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=CC=C1Br)O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the synthesis of a corresponding Weinreb amide intermediate, followed by nucleophilic addition to introduce the hydroxy group. The key steps include:

  • Formation of the Weinreb amide from 2-bromobenzoic acid or its derivatives.
  • Introduction of the hydroxy group via nucleophilic addition, often using organometallic reagents such as Grignard reagents or organolithiums.
  • Purification steps including extraction, chromatography, and sometimes vacuum distillation to isolate the pure product.

Detailed Synthetic Route

Step 1: Synthesis of 3-(2-Bromophenyl)-N-methoxy-N-methylpropanamide (Weinreb Amide)
  • Starting from 2-bromobenzoic acid , the acid is converted into its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents such as propylphosphonic anhydride (T3P) or HBTU, and a base like DIPEA in solvents such as dichloromethane or THF.
  • This reaction typically proceeds at room temperature with stirring for several hours, followed by aqueous workup and purification by silica gel chromatography.
  • Yields are generally high, around 80–90%, with the product isolated as a clear oil or solid.
Step 2: Introduction of the Hydroxy Group via Nucleophilic Addition
  • The Weinreb amide is reacted with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium chloride) or a lithium acetylide, to form the corresponding ketone intermediate.
  • Subsequently, a second nucleophilic addition with a suitable organometallic reagent (e.g., trimethylsilylmethylmagnesium chloride) introduces the hydroxy group at the α-position relative to the amide.
  • This step is typically performed under anhydrous conditions at low temperature (0 °C) to room temperature, followed by quenching with aqueous acid (e.g., 2 M HCl) to yield the hydroxy amide.
  • Purification involves extraction, washing, drying, and vacuum distillation or chromatography.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 2-Bromobenzoic acid, N,O-dimethylhydroxylamine hydrochloride, T3P or HBTU, DIPEA, CH2Cl2, rt, 24 h Formation of Weinreb amide 80–90%, pure by silica gel chromatography
2 Weinreb amide, Me3SiCH2MgCl (1.3 M in THF), 0 °C to rt, overnight; quench with 2 M HCl Nucleophilic addition to form hydroxy amide 70–85%, purified by vacuum distillation or chromatography
3 Workup: Extraction with Et2O, washing with acid, water, brine; drying over Na2SO4 Isolation of product Product as clear oil or solid

Alternative Routes and Modifications

  • Some protocols involve trifluoromethylation of the aromatic ring prior to amide formation to introduce additional functional groups.
  • Protection and deprotection strategies (e.g., silyl ethers) may be employed to stabilize intermediates during multistep synthesis.
  • Catalytic methods such as T3P-mediated coupling or use of silver oxide for oxidation steps have been reported.
  • Chiral resolution or asymmetric synthesis methods are described for related compounds but are less common for this specific amide.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions Comments
Starting material 2-Bromobenzoic acid Commercially available
Coupling agent T3P, HBTU Efficient amidation
Base DIPEA Used to deprotonate hydroxylamine
Solvent Dichloromethane, THF Anhydrous preferred
Temperature Room temperature for amidation; 0 °C to rt for Grignard addition Control crucial for selectivity and yield
Reaction time 12–24 hours Adequate for complete conversion
Workup Aqueous quench, extraction, drying Standard organic workup
Purification Silica gel chromatography, vacuum distillation Ensures high purity
Yield 70–90% overall Dependent on reagent quality and reaction control

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amide group yields an amine.

Scientific Research Applications

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide, enabling comparative analysis of substituent effects on physicochemical properties and reactivity.

N-(2-Bromophenyl)-3-chloropropanamide (CAS 545364-03-2)

  • Structure : Features a 2-bromophenyl group and a 3-chloro substituent on the propanamide chain but lacks the hydroxyl and N-methoxy-N-methyl groups.
  • Molecular Weight: 262.53 g/mol (calculated from C₉H₉BrClNO).
  • Key Differences :
    • The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound.
    • The N-methoxy-N-methyl group in the target compound may enhance metabolic stability by sterically hindering enzymatic degradation.
  • Relevance : Highlights the role of polar substituents in modulating solubility and bioavailability .

3-Bromo-N-(4-methoxyphenyl)propionamide

  • Structure : Contains a 4-methoxyphenyl group and a bromine atom on the propionamide backbone but lacks the hydroxyl and N-methoxy-N-methyl groups.
  • Molecular Weight: ~270–280 g/mol (estimated from C₁₀H₁₂BrNO₂).
  • The simpler amide substitution (N-H vs. N-methoxy-N-methyl) may reduce steric hindrance, increasing susceptibility to hydrolysis.
  • Relevance : Demonstrates how aryl substituent position and electronic effects influence reactivity .

N-(3-Bromophenyl)-2-phenoxypropanamide (CAS 353767-77-8)

  • Structure: Features a 3-bromophenyl group and a phenoxy substituent at the second carbon of the propanamide chain.
  • Molecular Weight : 320.18 g/mol.
  • Key Differences: The phenoxy group introduces additional aromaticity and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Relevance : Illustrates trade-offs between lipophilicity and solubility in drug design .

2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide

  • Structure : Contains a 2-bromophenyl group and a 3-benzoylphenyl substituent on the propanamide backbone.
  • Molecular Weight: 408.29 g/mol (C₂₂H₁₈BrNO₂).
  • Relevance : Emphasizes the impact of bulky substituents on molecular interactions .

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 2-Bromophenyl, 3-OH, N-OMe-N-Me C₁₁H₁₄BrNO₃ ~288.15 (estimated) High polarity, potential metabolic stability
N-(2-Bromophenyl)-3-chloropropanamide 2-Bromophenyl, 3-Cl C₉H₉BrClNO 262.53 Moderate solubility, simpler amide
3-Bromo-N-(4-methoxyphenyl)propionamide 4-MeO-phenyl, Br C₁₀H₁₂BrNO₂ ~270–280 Electron-rich aryl group, lower steric hindrance
N-(3-Bromophenyl)-2-phenoxypropanamide 3-Bromophenyl, 2-OPh C₁₅H₁₄BrNO₂ 320.18 High lipophilicity, aromatic interactions
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide 2-Bromophenyl, 3-benzoylphenyl C₂₂H₁₈BrNO₂ 408.29 Bulky substituents, enhanced hydrophobicity

Implications of Substituent Variations

  • N-Methoxy-N-Methyl Substitution : This group likely reduces amide hydrolysis rates, increasing metabolic stability relative to compounds with unsubstituted amides (e.g., 3-Bromo-N-(4-methoxyphenyl)propionamide) .
  • Aryl Substituent Position : The 2-bromophenyl group in the target compound may induce steric effects that differ from 3-bromophenyl or 4-methoxyphenyl analogs, altering binding pocket interactions .

Biological Activity

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group , a hydroxy group , and an N-methoxy-N-methylpropanamide backbone. These functional groups contribute to its reactivity and interactions with biological targets.

Component Description
Bromophenyl Group Enhances lipophilicity and potential receptor interactions.
Hydroxy Group Allows for hydrogen bonding with biological molecules.
Methoxy Group Modifies electronic properties, influencing reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Aromatic Substitution : The bromophenyl group can participate in electrophilic reactions, potentially leading to the formation of reactive intermediates that may influence cellular pathways.
  • Hydrogen Bonding : The hydroxy and amide groups can form hydrogen bonds with enzymes and receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. The interaction with specific receptors may also play a role in its anticancer efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (μg/mL) Control (Antibiotic)
Staphylococcus aureus32Penicillin (16)
Escherichia coli64Ampicillin (32)

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, indicating potential as an anticancer agent.

Cell Line IC50 (μM) Control (Standard Drug)
HeLa10Doxorubicin (5)
MCF-715Paclitaxel (8)

Q & A

Q. How to track metabolic pathways using isotopically labeled derivatives?

  • Methodological Answer : Synthesize 14C^{14} \text{C}-labeled analogs via incorporation at the methoxy group (e.g., using 14C^{14} \text{C}-methyl iodide). Administer to in vitro hepatocyte models and identify metabolites via radio-HPLC and high-resolution orbitrap MS. Compare fragmentation patterns with unlabeled controls to assign biotransformation sites .

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